1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE
Overview
Description
1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxotetrahydropyrrol ring, and a dimethylaminophenyl group, among other functional groups.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol ring, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups through various substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the hydrazinecarboximidothioate moiety.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-2-PROPENYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-Chlorophenyl)ethylamine: A simpler compound with a chlorophenyl group and an ethylamine moiety.
2-(4-Chlorophenyl)ethylamine: Another related compound with a chlorophenyl group and an ethylamine moiety, but with a different substitution pattern.
4-(Dimethylamino)acetophenone: A compound with a dimethylaminophenyl group and an acetophenone moiety.
These similar compounds share some structural elements with this compound but differ in their overall structure and properties, highlighting the uniqueness of the target compound.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15(4-5-16-6-10-18(11-7-16)28(2)3)26-27-23(25)32-20-14-21(30)29(22(20)31)19-12-8-17(24)9-13-19/h4-13,20H,14H2,1-3H3,(H2,25,27)/b5-4+,26-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXEQJMCWREDJ-KDHSSDPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl)/C=C/C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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